1-(3-chlorophenyl)-N-methylmethanesulfonamide

Description

Overview of Sulfonamide Functional Group in Organic Chemistry

The sulfonamide functional group is an organosulfur moiety with the general structure R-S(=O)₂-NR'R'', where a sulfonyl group (O=S=O) is directly bonded to a nitrogen atom. wikipedia.org This arrangement makes any sulfonamide a derivative of a sulfonic acid where a hydroxyl group has been replaced by an amine group. chemeurope.com The geometry of the sulfonamide group confers a degree of rigidity to the molecules that contain it, which often results in them being crystalline solids. wikipedia.org This property has historically been exploited in classical chemistry as a method for creating crystalline derivatives of amines, which can then be identified by their distinct melting points. wikipedia.org

The classic and most common laboratory synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgchemeurope.com A base, such as pyridine (B92270), is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction. wikipedia.org

Historical Development and Significance of Sulfonamide Derivatives in Chemical Research

The history of sulfonamides is a landmark in the development of therapeutic agents. These compounds were the first broadly effective systemic antibacterials, heralding the modern antibiotic era. wikipedia.orghekint.org The journey began in the early 20th century, rooted in the work of Paul Ehrlich, who theorized that chemical dyes could selectively target pathogens. hekint.org This concept spurred researchers at Bayer, then part of IG Farben, to investigate coal-tar dyes as potential antimicrobial agents. wikipedia.org

In 1932, a breakthrough occurred when a research team led by Gerhard Domagk discovered that a red azo dye, later named Prontosil, was effective against bacterial infections in mice. wikipedia.orghekint.org It was subsequently found that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide. openaccesspub.org This discovery, published in 1935, unleashed a wave of research, leading to the synthesis of thousands of sulfonamide derivatives by 1945. wikipedia.orghekint.org These "sulfa drugs" were extensively used during World War II to treat wound infections and significantly reduced mortality from various infectious diseases. wikipedia.orghekint.org

The significance of sulfonamides extends far beyond their antibacterial properties. The versatility of the sulfonamide scaffold has led to the development of drugs with a wide range of pharmacological activities, including diuretics, hypoglycemics, anti-inflammatory agents, and antitumor agents. nih.govnih.gov This broad applicability ensures that research into novel sulfonamide derivatives remains an active and important area of medicinal chemistry. nih.govnih.gov

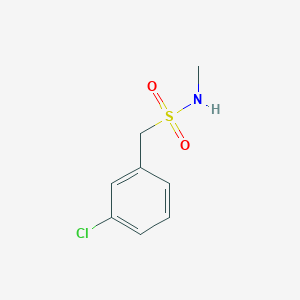

Structural Elucidation and Nomenclatural Aspects of 1-(3-chlorophenyl)-N-methylmethanesulfonamide within the Sulfonamide Class

The systematic name, this compound, precisely describes the molecule's structure according to IUPAC nomenclature rules for sulfonamides. egpat.com

Methanesulfonamide (B31651): This is the parent or root name of the compound. It indicates a sulfonamide group (-SO₂NH₂) where the sulfur atom is attached to a methyl group (CH₃-).

1-(3-chlorophenyl): This substituent is attached to the carbon atom of the methyl group (position 1) of the methanesulfonamide. It consists of a phenyl ring (a benzene (B151609) ring as a substituent) with a chlorine atom at the 3-position (meta position).

N-methyl: This indicates that a methyl group (-CH₃) is attached to the nitrogen atom of the sulfonamide functional group.

Therefore, the structure consists of a central methanesulfonamide core, which is substituted on its carbon with a 3-chlorophenyl group and on its nitrogen with a methyl group.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 950234-57-8 |

| Molecular Formula | C₈H₁₀ClNO₂S |

| Molecular Weight | 219.69 g/mol |

| SMILES Code | O=S(CC1=CC=CC(Cl)=C1)(NC)=O |

Data sourced from BLDpharm. bldpharm.com

Rationale for Academic Investigation of Substituted Methanesulfonamides

The academic and industrial interest in substituted methanesulfonamides, and sulfonamides in general, is driven by their proven track record as versatile pharmacophores and their utility as synthetic intermediates. nih.govnih.gov The sulfonamide moiety can participate in multiple types of molecular interactions, which allows for the design of compounds that can bind to a wide variety of biological targets. nih.gov

Research into substituted sulfonamides is often aimed at discovering new therapeutic agents. By modifying the substituents on both the sulfur and nitrogen atoms, chemists can fine-tune the molecule's properties to achieve desired biological activities. nih.gov These activities are remarkably diverse and include antibacterial, anti-inflammatory, diuretic, hypoglycemic, and antitumor effects. nih.gov The formation of sulfonamides is also a key step in the synthesis of more complex molecules, where the sulfonamide group may serve as a directing group or a stable protecting group that can be removed later in the synthetic sequence. nih.gov The continuous exploration of new substitution patterns on scaffolds like methanesulfonamide is crucial for the development of novel drugs and advanced chemical materials.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-10-13(11,12)6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJZZADLQPJKIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Chlorophenyl N Methylmethanesulfonamide and Analogues

Direct Synthesis Strategies

Direct synthesis strategies involve the formation of the target sulfonamide in one or two steps from readily available precursors. These methods are often preferred for their atom economy and operational simplicity.

Amination Reactions with Methanesulfonyl Chloride Precursors

The most traditional and straightforward method for constructing the N-S bond of a sulfonamide is the reaction of an amine with a sulfonyl chloride. For the target compound, this involves the reaction of (3-chlorophenyl)methanamine with methanesulfonyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct. google.comwikipedia.org

Methanesulfonyl chloride (MsCl) is a highly reactive reagent used for converting primary and secondary amines into their corresponding methanesulfonamides. sipcam-oxon.comsigmaaldrich.com The reaction is typically carried out in a suitable solvent, and a variety of bases, such as triethylamine (B128534) or pyridine (B92270), can be employed.

General Reaction Scheme:

A patented method describes preparing methanesulfonamides by reacting methanesulfonyl chloride with an amine in a nitroalkane diluent. This approach facilitates the separation of the desired sulfonamide product from the amine hydrochloride salt byproduct, which precipitates from the solution. google.com

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions | Ref. |

| (3-chlorophenyl)methanamine | Methanesulfonyl Chloride | Triethylamine | Dichloromethane | 0°C to room temp. | sigmaaldrich.com |

| Primary/Secondary Amine | Methanesulfonyl Chloride | Pyridine | Toluene | Room temp. | sipcam-oxon.com |

| Amine | Methanesulfonyl Chloride | Excess Amine | Nitroalkane | 50-70°C | google.com |

Coupling Reactions Involving (3-chlorophenyl)methane Derivatives

Modern synthetic chemistry has introduced powerful cross-coupling reactions that allow for the formation of the crucial C-C or C-N bonds to construct the benzylic sulfonamide scaffold. These methods often employ transition metal catalysts, such as palladium, to couple a (3-chlorophenyl)methane derivative with a suitable sulfonamide precursor.

One such strategy is the palladium-catalyzed α-arylation of N-methylmethanesulfonamide with a 3-chlorobenzyl halide (e.g., 3-chlorobenzyl bromide). This Negishi cross-coupling approach involves the formation of a sulfonamide-stabilized anion which then couples with the aryl halide. acs.org This method provides a practical route to diversely functionalized benzylic sulfonamides under mild conditions. acs.orgacs.org

| Aryl Halide/Triflate | Sulfonamide | Catalyst | Ligand | Base | Ref. |

| 3-Chlorobenzyl bromide | N-methylmethanesulfonamide | Pd₂(dba)₃ | Xantphos | LiHMDS | acs.org |

| Aryl iodides/bromides | CH₃SO₂NHR | Pd(OAc)₂ | cataCXium® A | NaOtBu | acs.org |

Indirect Synthesis Pathways and Intermediate Compounds

Indirect routes involve multiple steps, often proceeding through stable intermediates that are isolated and carried forward. These pathways can be advantageous when direct routes are inefficient or when specific stereochemistry or functional group tolerance is required.

Multistep Synthetic Routes to Access the Target Structure

A multistep synthesis may be designed to build the molecule in a modular fashion. For instance, a synthetic sequence could begin with 4-chlorobenzoic acid, which is converted through several steps into a key intermediate like 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. nih.gov This intermediate can then be converted to a sulfonyl chloride, which subsequently reacts with various amines to yield the final sulfonamide products. nih.gov While this example yields a different class of sulfonamide, the strategic principle of building a complex aryl core before introducing the sulfonamide functionality is a common and effective indirect pathway.

Another general multi-step approach involves the synthesis of a key intermediate such as 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine, which is then coupled with another heterocyclic moiety to form the final product. globalresearchonline.netgoogle.com This highlights a strategy where the chloro-substituted phenyl group is part of a precursor that undergoes further elaboration.

Functional Group Interconversions Leading to Sulfonamide Formation

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.edu In the context of sulfonamide synthesis, this can involve the conversion of other sulfur-containing functional groups into the desired sulfonamide.

A powerful recent method allows for the reductive cleavage of existing secondary sulfonamides to generate sulfinates and amines. These components can then react in-situ with other electrophiles or coupling partners to form new, more complex sulfonamides. chemrxiv.orgresearchgate.net This strategy treats the sulfonamide not as a terminal functional group, but as a versatile synthetic handle for late-stage functionalization. chemrxiv.org

Another approach involves the conversion of sulfonic acids into sulfonyl chlorides using reagents like thionyl chloride or phosphoryl chloride. ucl.ac.uk The resulting sulfonyl chloride is a highly reactive intermediate that readily couples with amines to form sulfonamides. nih.gov Milder reagents have also been developed to effect this transformation, broadening the functional group compatibility. ucl.ac.uk

Catalytic Approaches in Sulfonamide Synthesis

Catalysis has revolutionized sulfonamide synthesis, offering milder reaction conditions, improved yields, and broader substrate compatibility compared to traditional methods. Various transition metals, including palladium, copper, and nickel, as well as photoredox catalysis, have been successfully employed. nih.govthieme-connect.comacs.org

Palladium-catalyzed reactions are widely used for C-N and C-S bond formation. For example, methods have been developed for the palladium-catalyzed chlorosulfonylation of arylboronic acids, which can then be directly converted to sulfonamides in a one-pot process by adding an amine. nih.gov

Copper catalysis is also prominent. One-step copper-catalyzed methods have been developed for synthesizing sulfonamides from (hetero)arylboronic acids, amines, and a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). thieme-connect.com Synergistic photoredox and copper catalysis enables the synthesis of sulfonamides from various aryl radical precursors and amines at room temperature, a process that accommodates even electron-deficient amines. acs.org

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the amination of aryl halides with weak N-nucleophiles, including sulfonamides. acs.orgnih.gov Nickelaelectrocatalysis allows for the efficient coupling of aryl bromides with sulfonamides under redox-neutral conditions. acs.orgnih.gov

| Catalytic System | Reactant A | Reactant B | Reactant C | Key Advantage | Ref. |

| Palladium | Arylboronic Acid | SO₂ | N-Chlorosuccinimide | Mild conditions, functional group tolerance | nih.gov |

| Copper/Photoredox | Aryl Radical Precursor | Amine | DABSO (SO₂ source) | Works for electron-deficient amines, room temp. | acs.org |

| Nickel (Electrocatalysis) | Aryl Halide | Sulfonamide | - | Couples weak nucleophiles, redox-neutral | acs.orgnih.gov |

| Copper | Arylboronic Acid | Amine | DABSO (SO₂ source) | One-step process from boronic acids | thieme-connect.com |

These advanced catalytic methods represent the cutting edge of sulfonamide synthesis, providing efficient and versatile pathways to compounds like 1-(3-chlorophenyl)-N-methylmethanesulfonamide and its analogues.

Transition Metal-Catalyzed Coupling Reactions (e.g., Copper-, Palladium-catalyzed methods)

Transition metal catalysis has revolutionized the formation of carbon-nitrogen and sulfur-nitrogen bonds, offering milder and more efficient alternatives to classical methods. Copper and palladium-based systems are particularly prominent in the synthesis of N-aryl sulfonamides.

Copper-Catalyzed Methods: Copper-catalyzed N-arylation, a variation of the Chan-Lam coupling, provides a powerful tool for constructing the N-aryl sulfonamide linkage. A significant advancement is the direct three-component synthesis, which unites an aryl boronic acid, an amine, and a sulfur dioxide surrogate in a single step. organic-chemistry.orgnih.gov For an analogue of the target molecule, this would involve coupling a (3-chlorophenyl)boronic acid with methylamine (B109427) and a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). This approach is notable for its use of readily available starting materials and broad substrate scope. organic-chemistry.orgnih.gov

Another copper-catalyzed strategy involves the coupling of sodium arylsulfinates with nitroarenes, which serve as the nitrogen source. acs.org While not a direct route to N-methylated compounds, it highlights the versatility of copper catalysis in forming the foundational N-S bond.

Palladium-Catalyzed Methods: Palladium catalysts are highly effective for cross-coupling reactions to form sulfonamides. One innovative one-pot method involves the palladium-catalyzed sulfination of an aryl iodide using a sulfur dioxide surrogate, followed by reaction with an amine in the presence of an oxidant like sodium hypochlorite. wikipedia.org This would be applicable to synthesizing analogues from 1-chloro-3-iodobenzene.

Furthermore, palladium-catalyzed chlorosulfonylation of arylboronic acids generates arylsulfonyl chloride intermediates in situ, which can then be reacted with an amine to yield the desired sulfonamide. nih.govrsc.org This method demonstrates significant functional group tolerance under mild conditions. nih.govrsc.org While many palladium-catalyzed methods focus on arylating the nitrogen atom of a primary sulfonamide, they represent a key strategy for creating diverse libraries of N-aryl sulfonamide analogues. acs.org

Below is a table summarizing representative transition metal-catalyzed reactions for sulfonamide synthesis.

| Catalyst System | Reactants | Key Features |

| Copper(II) | Aryl boronic acid, Amine, DABSO | Direct three-component synthesis; broad substrate scope. organic-chemistry.orgchemicalbook.com |

| Copper(I) | Aryl hydrazine, DABSO, Amine | Utilizes aryl hydrazines as the aryl source. chemicalbook.com |

| Palladium(0) | Aryl iodide, DABSO, Amine, Bleach | One-pot process; generates sulfinate intermediate. wikipedia.org |

| Palladium(II) | Arylboronic acid, Phenyl chlorosulfate | In situ generation of sulfonyl chloride; mild conditions. nih.govrsc.org |

Organocatalytic and Biocatalytic Strategies for Sulfonamide Bond Formation

Beyond metal catalysis, organocatalytic and biocatalytic methods are emerging as powerful strategies for sulfonamide synthesis, often offering enhanced selectivity and greener profiles.

Organocatalytic Strategies: Organocatalysis in sulfonamide synthesis often involves the activation of substrates through non-covalent interactions. For instance, N-sulfonyl aziridines can undergo ring-opening reactions with various nucleophiles, a process that can be catalyzed by organic bases to form sulfonamide linkages. organic-chemistry.org This method has been applied to create complex polysulfonamides. organic-chemistry.org While not a direct synthesis for the target molecule, the principles could be adapted for specific bond formations.

Biocatalytic Strategies: Nature has developed enzymatic pathways for creating S-N bonds. Studies on actinomycetes have revealed the biosynthesis of sulfonamide and sulfamate (B1201201) compounds. nih.gov These natural processes involve flavin-dependent enzymes that can induce radical formation and utilize sulfur dioxide from the cell's metabolism to construct the sulfonamide motif. nih.gov While harnessing these enzymatic systems for the specific synthesis of this compound is still a developing field, biocatalysis holds significant promise for future sustainable synthetic routes.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of sulfonamide synthesis is highly dependent on reaction parameters. Systematic optimization of these conditions is crucial for maximizing yield and purity while minimizing reaction time and waste.

Solvent Effects and Temperature Control in Sulfonamide Synthesis

The choice of solvent and reaction temperature can dramatically influence the outcome of sulfonamide synthesis. Polar aprotic solvents like acetonitrile (B52724) and DMF are commonly used in transition metal-catalyzed reactions. In classical syntheses involving sulfonyl chlorides and amines, a solvent must be chosen that can dissolve the reactants but does not react with the electrophilic sulfonyl chloride.

Temperature control is critical, especially in highly exothermic reactions such as the reaction of sulfonyl chlorides. A study employing a systematic "Quality by Design" approach identified that conducting the reaction at 0–5°C using lithium hydroxide (B78521) as a base could lead to excellent yields in a matter of minutes. chemicalbook.com This highlights that precise temperature control can significantly enhance reaction efficiency and selectivity. chemicalbook.com

Reagent Stoichiometry and Reaction Time Optimization

The molar ratio of reactants is a key parameter to optimize. In many classical sulfonamide syntheses, an excess of the amine or the use of a scavenger base (like pyridine or triethylamine) is common to neutralize the HCl generated from the sulfonyl chloride. However, recent optimized processes have shown that using only 0.5 equivalents of a base like LiOH·H₂O can be highly effective, reducing reagent consumption and simplifying purification. chemicalbook.com

Reaction time is another critical factor. Modern catalytic and optimized methods have drastically reduced reaction times from several hours to mere minutes. chemicalbook.com For example, the LiOH-mediated synthesis at low temperatures achieved high yields within 1–8 minutes. chemicalbook.com Monitoring the reaction progress using techniques like TLC or HPLC is essential to determine the optimal reaction time, preventing the formation of byproducts from prolonged reaction or incomplete conversion.

The following table illustrates the impact of optimizing reaction parameters in a model sulfonylation reaction.

| Parameter | Condition 1 | Condition 2 (Optimized) | Outcome |

| Base | Pyridine (2.0 eq) | LiOH·H₂O (0.5 eq) | Reduced reagent use, simpler workup. chemicalbook.com |

| Temperature | Room Temp (25°C) | Low Temp (0-5°C) | Increased selectivity, higher yield. chemicalbook.com |

| Reaction Time | 8-12 hours | 1-8 minutes | Drastically improved efficiency. chemicalbook.com |

| Solvent | Dichloromethane | Ethanol:Water (1:5) | Greener, more sustainable solvent system. chemicalbook.com |

Green Chemistry Principles in the Synthesis of Sulfonamide Derivatives

The application of green chemistry principles to sulfonamide synthesis aims to reduce the environmental impact by minimizing waste, avoiding hazardous reagents, and using sustainable resources.

Several key green strategies have been developed:

Use of Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Facile and environmentally benign methods for sulfonamide synthesis have been developed using water as the solvent, often under pH control, which eliminates the need for organic bases and simplifies product isolation to simple filtration.

Solvent-Free Reactions: Conducting reactions under neat (solvent-free) conditions represents a significant step in green synthesis. Solvent-free sulfonylation of amines with sulfonyl chlorides at room temperature has been shown to be effective.

Use of Sustainable Solvents: Beyond water, other green solvents like polyethylene (B3416737) glycol (PEG) and deep eutectic solvents (DESs) are being employed. DESs, which are mixtures of hydrogen bond donors and acceptors, are biodegradable, low-cost, and can be reusable, making them excellent media for sustainable sulfonamide synthesis.

Electrochemical Methods: Electrochemical synthesis offers a powerful green alternative by using electricity to drive reactions, thus avoiding the need for stoichiometric chemical oxidants or reductants. The electrochemical oxidative coupling of thiols and amines to form sulfonamides generates hydrogen as the only byproduct, representing a very clean synthetic route.

Catalytic Processes: As discussed, the use of catalysts (both metal and organocatalysts) is inherently a green principle as it allows reactions to proceed under milder conditions with higher atom economy, reducing energy consumption and waste generation.

Chemical Reactivity and Reaction Mechanisms of 1 3 Chlorophenyl N Methylmethanesulfonamide

Nucleophilic and Electrophilic Characteristics of the Sulfonamide Moiety

The sulfur atom is highly electrophilic due to the strong electron-withdrawing effect of the two oxygen atoms. This makes it susceptible to attack by nucleophiles, which can lead to the cleavage of the sulfur-nitrogen (S-N) or sulfur-carbon (S-C) bonds under certain conditions.

Conversely, the nitrogen atom of the sulfonamide can exhibit nucleophilic character, although this is substantially diminished compared to a simple amine. The lone pair of electrons on the nitrogen is delocalized by the powerful electron-withdrawing sulfonyl group. Despite this, the nitrogen can still participate in reactions such as alkylation and acylation, particularly after deprotonation to form the corresponding anion.

Aromatic Substitution Reactions on the Chlorophenyl Ring

The chlorophenyl ring is the site of potential aromatic substitution reactions. The outcome of these reactions is directed by the electronic effects of the two substituents: the chloro group and the N-methylmethanesulfonamide group.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring. The existing substituents on the ring determine the rate and regioselectivity of the reaction.

Directing Effects:

Chloro Group: The chlorine atom is an ortho, para-director. While it deactivates the ring towards electrophilic attack through its inductive electron-withdrawing effect (-I), it directs incoming electrophiles to the ortho and para positions via its resonance electron-donating effect (+R). stackexchange.comechemi.com

N-methylmethanesulfonamide Group: The -N(CH₃)SO₂CH₃ group is a deactivating group and a meta-director. The strong electron-withdrawing nature of the methanesulfonyl group (-SO₂CH₃) significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. This deactivation is primarily due to a strong inductive effect and a resonance effect that withdraws electron density.

The combined influence of these two groups on 1-(3-chlorophenyl)-N-methylmethanesulfonamide dictates that electrophilic substitution is generally disfavored due to the presence of two deactivating groups. However, should a reaction occur under forcing conditions, the substitution pattern would be complex. The chloro group directs to positions 2, 4, and 6, while the sulfonamide group at position 3 directs to positions 5 and 1 (relative to its own position, which are positions 5 and 2,4,6 relative to the chloro group). The most likely positions for substitution would be those that are least deactivated, which are typically ortho to the chloro group (positions 2 and 6) and meta to the sulfonamide group (positions 5 and 1, which corresponds to 5 and meta to both). Predicting the major product would require consideration of the relative directing strengths and steric hindrance.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -Cl (Chloro) | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

| -N(CH₃)SO₂CH₃ | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly Deactivating | Meta |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halogen). libretexts.orglibretexts.org

In this compound, the chloro atom is a potential leaving group. The N-methylmethanesulfonamide group is electron-withdrawing and therefore activates the ring towards nucleophilic attack. However, its position meta to the chlorine atom is not optimal for stabilizing the negative charge of the Meisenheimer complex intermediate through resonance. libretexts.org Strong activation typically requires the electron-withdrawing group to be in the ortho or para position. libretexts.orglibretexts.orgdoubtnut.com Consequently, nucleophilic aromatic substitution on this molecule would likely require harsh reaction conditions, such as high temperatures and very strong nucleophiles.

Transformations Involving the N-Methyl Group

The N-methyl group of this compound can undergo several types of reactions, primarily involving the nitrogen atom to which it is attached.

Alkylation and Acylation Reactions

The nitrogen atom of the sulfonamide, while having reduced nucleophilicity, can still undergo alkylation and acylation. These reactions typically proceed after deprotonation of a primary or secondary sulfonamide with a base to form a more nucleophilic sulfonamidate anion. In the case of the tertiary sulfonamide this compound, direct N-alkylation is not possible as there are no protons on the nitrogen.

Acylation of sulfonamides can be achieved using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base. semanticscholar.orgresearchgate.netnih.gov For a tertiary sulfonamide like the title compound, acylation at the nitrogen is not a typical reaction pathway.

| Reaction Type | Reagents | General Mechanism | Applicability to the Title Compound |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base | Nucleophilic substitution by the sulfonamidate anion. | Not directly applicable as it is a tertiary sulfonamide. |

| N-Acylation | Acyl chloride/anhydride, Base | Nucleophilic acyl substitution by the sulfonamidate anion. | Not a typical reaction pathway. |

Cleavage Mechanisms of N-Methyl Bonds

The cleavage of the N-methyl bond in N-methylated sulfonamides is a significant transformation. This can be achieved through various methods, including reductive or oxidative conditions.

Electrochemical methods have been developed for the cleavage of N-C bonds in sulfonamides. Under oxidizing conditions, it is possible to cleave N-alkyl groups. acs.org This process can be valuable for the late-stage functionalization of drug molecules or for preparing metabolites. The mechanism can involve the formation of an N-sulfonyl iminium species. acs.org

Reductive cleavage methods for the N-S bond are also well-documented and can indirectly lead to transformations of the N-substituents. More recent methods have focused on the direct reductive cleavage of the N-S bond of secondary sulfonamides to generate sulfinates and amines, which can then be further functionalized. chemrxiv.org While this is more applicable to secondary sulfonamides, it highlights the ongoing research into manipulating the sulfonamide bond.

Reactivity of the Sulfur Atom and Oxidation/Reduction Chemistry

The sulfonamide functional group, characterized by a sulfur atom in a high oxidation state (+6), is generally considered to be relatively unreactive and stable. oup.comwikipedia.orgnih.gov This stability makes sulfonamides prevalent functional groups in pharmaceuticals and agrochemicals, as they often endure various biological and chemical conditions. chemrxiv.org The sulfur atom in this compound is tetrahedral, bonded to two oxygen atoms, a nitrogen atom, and a carbon atom. This arrangement results in a rigid and typically crystalline structure. wikipedia.org

Reduction Chemistry: The reduction of sulfonamides is a more common transformation, typically involving the cleavage of the nitrogen-sulfur (N-S) bond. This reductive cleavage is a valuable synthetic tool, converting the generally stable sulfonamide group into more versatile synthetic intermediates like sulfinates and amines. chemrxiv.org

A mild and general method for the reductive cleavage of the N-S bond of secondary sulfonamides has been developed. chemrxiv.org This process generates a sulfinate and an amine, which can be further functionalized in-situ. The reaction proceeds chemoselectively, targeting the secondary sulfonamide even in the presence of other functional groups due to the acidity of the N-H bond. chemrxiv.org For a tertiary sulfonamide like this compound, which lacks an N-H bond, different reductive strategies would be necessary.

In some cases, harsher reducing agents can lead to more extensive reduction. For example, the use of Mg-MeOH has been shown to cause a double reductive cleavage of both the N–S and C–S bonds in certain benzo-fused cyclic sulfonamides. nih.gov Other reagents like sodium bis(2-methoxyethoxy)aluminum hydride have also been employed for the reductive cleavage of sulfonamides. acs.org Furthermore, certain biological systems can reduce N-hydroxy-sulfonamides back to the parent sulfonamide, a reaction catalyzed by molybdenum-containing enzymes. nih.gov

The following table summarizes key reduction reactions applicable to sulfonamide derivatives.

| Reaction Type | Reagents/Conditions | Products | Key Features | Reference |

|---|---|---|---|---|

| Reductive N-S Cleavage | Tris(dimethylamino)phosphine / Ethyl benzoylformate | Sulfinate and Amine | Mild conditions; chemoselective for secondary sulfonamides. | chemrxiv.org |

| Double Reductive Cleavage (N-S and C-S) | Mg-MeOH | Aromatic amines/anilines | Applicable to specific benzo-fused cyclic sulfonamides. | nih.gov |

| Reductive Cleavage | Sodium bis(2-methoxyethoxy)aluminum hydride | Corresponding amines | Effective for cleaving the sulfonamide bond. | acs.org |

| Enzymatic Reduction | mARC enzyme system | Sulfonamide | Reduces N-hydroxy-sulfonamides to the parent sulfonamide. | nih.gov |

Stereochemical Considerations in Reactions Involving this compound

The compound this compound is achiral. However, if a stereocenter were present in the molecule, particularly at the carbon alpha to the sulfonyl group, stereochemical outcomes would become a critical aspect of its reactivity.

Research into the synthesis of α-C-chiral sulfonamides has shown that reactions can be conducted with a high degree of stereochemical control. A stereospecific route to α-C-chiral primary sulfonamides has been demonstrated, proceeding through mild, stepwise increases in the sulfur oxidation state from precursor thioethers and sulfones. acs.org This method involves the treatment of stereochemically pure sulfinates with hydroxylamine (B1172632) sulfonate, which occurs with retention of the stereochemical purity at the adjacent carbon center. acs.org

Furthermore, once formed, these chiral sulfonamides can be functionalized without affecting the adjacent stereocenter. Reactions such as N-arylation and N-alkylation of the sulfonamide nitrogen can proceed without compromising the original stereocenter. acs.org This indicates that reactions at the sulfonamide nitrogen are generally decoupled from the stereochemistry of the carbon backbone.

In nucleophilic substitution reactions at the sulfonyl sulfur itself, the mechanism often proceeds with inversion of configuration, analogous to an Sₙ2 reaction at a carbon center. researchgate.net This suggests a trigonal bipyramidal geometry for the transition state or intermediate, where the entering and leaving groups occupy the apical positions. researchgate.net While this is more relevant for reactions where a group on the sulfur is substituted, it highlights the stereoelectronic principles governing reactivity at the sulfur center.

The table below outlines stereochemical outcomes in key reactions involving related chiral sulfonamides.

| Reaction Type | Substrate Type | Stereochemical Outcome | Mechanism Implication | Reference |

|---|---|---|---|---|

| Electrophilic Amidation of Sulfinate | α-C-chiral sulfinate | Retention of configuration | Direct electrophilic amidation at sulfur. | acs.org |

| N-Alkylation / N-Arylation | α-C-chiral primary sulfonamide | No change at carbon stereocenter | Reaction occurs at nitrogen, distant from the stereocenter. | acs.org |

| Nucleophilic Substitution at Sulfur | Chiral sulfonyl derivative | Inversion of configuration | Sₙ2-like mechanism with a trigonal bipyramidal transition state. | researchgate.net |

Mechanistic Investigations of Related Sulfonamide Transformations (e.g., SN1, E1, E2 elimination, radical reactions)

The sulfonamide group is generally a poor leaving group, making direct involvement in classical Sₙ1, Sₙ2, E1, or E2 reactions, where it would depart as an anion, uncommon. However, sulfonamides can participate in a variety of other reaction mechanisms.

Substitution and Elimination Mechanisms: While a simple sulfonamide is not a good leaving group, modifying it can enhance its lability. For example, converting an amine into a benzenedisulfonylimide (with two sulfonyl groups attached to the nitrogen) creates a suitable leaving group for nucleophilic substitution reactions, which can proceed with inversion of configuration. nih.gov

The hydrolysis of sulfonamides can proceed through different mechanistic pathways depending on the conditions and substrate structure. Acid-catalyzed hydrolysis of certain N-acyloxymethylsulfonamide prodrugs occurs via an Sₙ1-type mechanism, involving the formation of a key N-sulfonyliminium ion intermediate. rsc.org In contrast, alkaline hydrolysis of cyclic sulfonamides (β-sultams) can proceed via a stepwise mechanism involving a trigonal bipyramidal intermediate (TBPI). researchgate.netresearchgate.netrsc.org Evidence for this intermediate includes the observation of a reaction rate that is second-order in hydroxide (B78521) ion concentration for certain substrates. researchgate.netrsc.org

A novel elimination mechanism has been observed in the alkaline hydrolysis of N-α-methoxycarbonyl benzyl-β-sultam. rsc.orgresearchgate.net This reaction proceeds via an E1cB-type mechanism where a carbanion is formed on the carbon alpha to the leaving nitrogen atom, which then facilitates the cleavage of the sulfonyl group. researchgate.net

Radical Reactions: Sulfonamides have been shown to be versatile participants in radical reactions, often initiated by photoredox catalysis. acs.orgnih.gov Under these conditions, an N-acylsulfonamide can be oxidized to form a nitrogen-centered radical. researchgate.netnih.gov This electrophilic radical can then undergo transformations such as intramolecular cyclization onto an alkene. This cascade can lead to the formation of new C-N and C-C bonds, with the sulfonyl group acting as a traceless linker that is eliminated in a later step. nih.gov N-centered radicals derived from sulfonamides can also act as hydrogen atom transfer (HAT) catalysts. researchgate.net

The following table provides an overview of mechanistic pathways involving sulfonamides.

| Mechanism Type | Reaction Conditions | Key Intermediate(s) | Description | Reference |

|---|---|---|---|---|

| Sₙ1-type Hydrolysis | Acidic | N-sulfonyliminium ion | Protonation of an amide-linked group leads to its expulsion and formation of a reactive cation. | rsc.org |

| Stepwise Nucleophilic Substitution | Basic (Alkaline) | Trigonal Bipyramidal Intermediate (TBPI) | Observed in the hydrolysis of strained β-sultams. | researchgate.netresearchgate.net |

| E1cB-type Elimination | Basic (Alkaline) | Carbanion (on leaving group) | Hydrolysis driven by the formation of a carbanion on the N-substituent. | researchgate.net |

| Radical Cascade | Photoredox Catalysis (Visible Light) | Nitrogen-centered radical | Oxidation of the sulfonamide generates a radical that initiates cyclization and rearrangement reactions. | nih.gov |

Computational and Theoretical Investigations of 1 3 Chlorophenyl N Methylmethanesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are cornerstones of these investigations, providing a lens into the electronic world of compounds like 1-(3-chlorophenyl)-N-methylmethanesulfonamide.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometry, vibrational frequencies, and electronic properties of molecules. For sulfonamide derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine stable molecular conformations and analyze their electronic landscapes. biointerfaceresearch.comnih.gov

Studies on similar sulfonamide structures reveal that DFT can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net For this compound, DFT would be instrumental in determining the spatial arrangement of the chlorophenyl ring relative to the N-methylmethanesulfonamide group. Furthermore, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap generally suggests higher reactivity. nih.gov In related sulfonamides, the HOMO is often localized on the aromatic ring, while the LUMO may be distributed across the sulfonamide group, indicating the likely sites for electrophilic and nucleophilic attack. nih.gov

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.22 eV |

| LUMO Energy | -3.58 eV |

| HOMO-LUMO Gap (ΔE) | 2.64 eV |

Note: Data presented is for a representative sulfonamide derivative (YM-1) from a comparative study and is used for illustrative purposes. nih.gov

The Hartree-Fock (HF) method is another foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While computationally less intensive than many post-HF methods, it neglects electron correlation, which can be a limitation. wikipedia.orgststephens.net.in Post-HF methods, such as Møller-Plesset perturbation theory (MP2, MP3, etc.), Configuration Interaction (CI), and Coupled Cluster (CC) theory, are built upon the HF solution to systematically include electron correlation, yielding more accurate energetic and spectroscopic predictions. wikipedia.orgststephens.net.inuba.ar

For a molecule like this compound, HF calculations could provide a good initial estimate of its geometry and orbital energies. However, for more precise predictions of properties like reaction barriers or spectroscopic data (e.g., vibrational frequencies), post-HF methods are preferable. researchgate.net For instance, MP2 calculations often recover a significant portion (80-90%) of the correlation energy and provide improved accuracy for systems where HF is a reasonable starting point. ststephens.net.in These methods are crucial for accurately simulating infrared (IR) and Raman spectra, helping to assign vibrational modes observed experimentally. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt through bond rotations.

The flexibility of this compound is primarily governed by the rotation around its single bonds, which can be described by torsion (or dihedral) angles. Key torsion angles would include the C-C-S-N and C-S-N-C linkages. Theoretical studies on benzenesulfonamides have shown that the orientation of the sulfonamide group relative to the benzene (B151609) ring is a critical conformational feature. nih.gov

In many sulfonamides, two main types of conformers are identified: one where the S-N bond is nearly perpendicular to the plane of the aromatic ring, and another where it is more coplanar. kcl.ac.uk The rotation barriers around the S-N bond in sulfonamides are typically lower than those in amides, suggesting greater molecular flexibility. A potential energy surface scan, where the energy of the molecule is calculated as a function of one or more torsion angles, can map out the low-energy conformations and the energetic barriers between them, providing a detailed picture of the molecule's flexibility.

| Torsion Angle | Description | Typical Conformations |

|---|---|---|

| C-C-S-N | Orientation of the sulfonyl group relative to the phenyl ring | Perpendicular or gauche orientations are common nih.gov |

| C-S-N-C | Defines the geometry around the sulfonamide nitrogen | Values can deviate significantly from planar trans (180°) or cis (0°) |

The preferred conformation of this compound is determined by a delicate balance of intramolecular interactions. These can include steric repulsion between bulky groups and stabilizing electronic interactions like hydrogen bonds or π-π stacking in the solid state. nih.govresearchgate.net

Electronic Properties and Chemical Reactivity Indices

Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule through various indices derived from its electronic structure. orientjchem.orgindexcopernicus.com These descriptors help predict how a molecule will behave in a chemical reaction.

For this compound, these indices can be calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net

Ionization Potential (I) and Electron Affinity (A) : Approximated as I ≈ -E(HOMO) and A ≈ -E(LUMO), they measure the energy required to remove an electron and the energy released when an electron is added, respectively. researchgate.net

Chemical Hardness (η) : Calculated as η ≈ (I - A) / 2, it indicates the molecule's resistance to changes in its electron distribution. A harder molecule is generally less reactive. orientjchem.org

Electronegativity (χ) : Calculated as χ ≈ (I + A) / 2, it measures the molecule's ability to attract electrons.

Electrophilicity Index (ω) : Calculated as ω = μ² / (2η) (where μ is the chemical potential, -χ), this index quantifies the ability of a species to accept electrons. orientjchem.org

These reactivity descriptors are invaluable for predicting the molecule's stability and its potential interaction sites. For example, a high electrophilicity index suggests a molecule is a good electrophile. orientjchem.org Molecular Electrostatic Potential (MEP) maps can visually complement this data by showing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| Ionization Potential (I) | I ≈ -E(HOMO) | 6.16 |

| Electron Affinity (A) | A ≈ -E(LUMO) | 1.18 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.49 |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.67 |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 2.71 |

Note: The illustrative values are based on Compound 1 from a study on unsymmetrical sulfamides and serve as examples of typical magnitudes for these descriptors. orientjchem.org

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (HOMO) and a molecule's Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding its chemical reactivity and kinetic stability. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital devoid of electrons, can accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net

For this compound, a HOMO-LUMO analysis would reveal the distribution of electron density and identify the regions most susceptible to electrophilic and nucleophilic attack. The HOMO is likely to be localized on the more electron-rich parts of the molecule, such as the phenyl ring and the nitrogen and oxygen atoms of the sulfonamide group, which are rich in π-electrons and lone pairs. Conversely, the LUMO would be distributed over areas that can accommodate electron density, potentially involving the sulfur atom and the aromatic ring. A detailed analysis would provide the energy values for HOMO, LUMO, and the energy gap, which are instrumental in predicting the molecule's behavior in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes to show what data from a HOMO-LUMO analysis would look like.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 6.3 |

Mulliken Population Analysis and Atomic Charge Distribution

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule, providing a way to quantify the distribution of electrons among the atoms. wikipedia.org This analysis partitions the total electron population among the different atoms, offering a picture of the electrostatic landscape of the molecule. uni-muenchen.deiupac.org It is important to note that Mulliken charges are sensitive to the choice of basis set used in the calculation. wikipedia.org

In the case of this compound, a Mulliken population analysis would assign specific charge values to each atom. This would highlight the electronegativity differences and the inductive and resonance effects within the molecule. For instance, the oxygen and nitrogen atoms of the sulfonamide group, as well as the chlorine atom on the phenyl ring, are expected to carry negative partial charges due to their high electronegativity. The sulfur atom, bonded to two highly electronegative oxygen atoms, would likely exhibit a significant positive charge. The carbon atoms of the phenyl ring would have varying charges depending on their position relative to the chloro and sulfonamide substituents. This charge distribution is fundamental to understanding the molecule's polarity and its interactions with other polar molecules.

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in this compound This table presents a hypothetical charge distribution to illustrate the output of a Mulliken analysis.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| S | +1.5 |

| O (sulfonyl) | -0.8 |

| N | -0.6 |

| Cl | -0.2 |

| C (attached to Cl) | +0.1 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the charge distribution of a molecule in three dimensions. uni-muenchen.deresearchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate regions of negative and positive potential. chemrxiv.org Red-colored regions typically represent areas of negative potential, which are rich in electrons and attractive to electrophiles, while blue regions indicate positive potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.net

An MEP map of this compound would provide a clear visual guide to its reactive sites. uni-muenchen.de The areas around the oxygen atoms of the sulfonamide group and the lone pair of the nitrogen would be expected to show a deep red color, indicating strong negative potential and a high likelihood of interacting with electrophiles or forming hydrogen bonds. The region around the hydrogen atoms, particularly the one attached to the nitrogen (in a secondary sulfonamide) or the methyl group protons, would likely appear bluish, indicating a positive potential. The aromatic ring would exhibit a more complex potential distribution due to the interplay of the electron-withdrawing chlorine and sulfonamide groups.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, providing insights that are often difficult to obtain experimentally.

By mapping the potential energy surface of a reaction, computational methods can identify the most probable pathway from reactants to products. This involves locating stationary points, such as minima (reactants, products, intermediates) and first-order saddle points (transition states). For reactions involving this compound, such as its synthesis or subsequent chemical transformations, computational analysis can elucidate the step-by-step mechanism, including the formation of any intermediates.

A key outcome of transition state modeling is the calculation of the activation energy, which is the energy barrier that must be overcome for a reaction to occur. This value is directly related to the reaction rate. By calculating the activation energies for different potential reaction pathways, chemists can predict which route is kinetically favored. For instance, in the synthesis of this compound, computational modeling could compare the activation energies for different synthetic routes, helping to optimize reaction conditions.

Solvent Effects in Computational Chemistry

Chemical reactions are most often carried out in a solvent, which can have a significant impact on reaction rates and equilibria. mdpi.com Computational models can account for these solvent effects in two primary ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. wikipedia.org

For this compound, which possesses polar functional groups, the choice of solvent is expected to influence its conformation and reactivity. Implicit solvent models, such as the Polarizable Continuum Model (PCM), could be used to simulate how solvents of varying polarity affect the molecule's electronic structure and the energy profile of its reactions. wikipedia.org For example, a polar solvent would be expected to stabilize charged intermediates or transition states, potentially lowering the activation energy and accelerating the reaction rate. mdpi.com Computational studies incorporating solvent effects would provide a more realistic and accurate prediction of the chemical behavior of this compound in solution. rsc.org

Based on a comprehensive search of available scientific literature and databases, specific experimental data for the advanced structural characterization of this compound is not publicly available. Detailed research findings required to populate the requested sections on spectroscopic and crystallographic analysis for this particular compound could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound. Constructing the article would require speculative information, which falls outside the scope of providing fact-based and accurate content.

General information regarding the analytical techniques requested exists for the broader class of sulfonamides, but providing that would violate the instruction to focus solely on the specified compound.

Advanced Structural Characterization Methodologies for 1 3 Chlorophenyl N Methylmethanesulfonamide

Chiroptical Spectroscopy (if applicable to chiral analogues)

While 1-(3-chlorophenyl)-N-methylmethanesulfonamide itself is an achiral molecule, the broader class of N-aryl sulfonamides can exhibit chirality, most commonly through atropisomerism. Atropisomerism arises from hindered rotation around a single bond, in this case, the nitrogen-aryl (N-C) bond. This phenomenon typically occurs when bulky substituents are present at the ortho-positions of the aryl ring, creating a significant energy barrier to rotation and allowing for the isolation of stable, non-superimposable enantiomers. nih.govresearchgate.net

For chiral analogues of this compound that possess such structural features, chiroptical spectroscopy would be an indispensable tool for stereochemical characterization. Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light by a chiral molecule. These methods provide unique spectral fingerprints that can be used to determine the absolute configuration and conformational preferences of the enantiomers.

The application of these techniques would involve comparing experimentally measured spectra with those predicted by quantum chemical calculations. A strong correlation between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute stereochemistry.

Table 1: Illustrative Chiroptical Data for a Hypothetical Chiral Sulfonamide Analogue

This table presents representative data that could be obtained from a chiroptical analysis of a chiral N-aryl sulfonamide.

| Parameter | Method | Observed Result | Interpretation |

| Specific Rotation | Polarimetry | [α]D25 = +45.2° (c 0.5, CHCl3) | Indicates the sample is enantiomerically enriched and rotates plane-polarized light. |

| ECD Spectrum | ECD Spectroscopy | Positive Cotton effect at 280 nm, Negative Cotton effect at 250 nm | Provides information about the spatial arrangement of chromophores near the chiral axis. |

| VCD Spectrum | VCD Spectroscopy | Characteristic positive/negative couplet in the S=O stretching region (1350-1300 cm-1) | Reveals the stereochemistry related to the sulfonyl group's orientation. |

Hyphenated Techniques for Compound Characterization and Purity Assessment

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the detailed analysis of chemical compounds. usda.govnih.gov They are essential for confirming the identity of this compound and for detecting, identifying, and quantifying any process-related impurities or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like sulfonamides. acgpubs.orghpst.cz

Characterization: In this technique, the compound is first separated from other components in a mixture by High-Performance Liquid Chromatography (HPLC). The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) data. The molecular weight of this compound can be confirmed by identifying its protonated molecule [M+H]+. Further structural information can be obtained through fragmentation analysis (MS/MS), where the parent ion is broken down into characteristic product ions, creating a unique fragmentation pattern that helps to confirm the compound's identity. nih.gov

Purity Assessment: The high sensitivity and selectivity of LC-MS/MS make it ideal for detecting trace-level impurities. acgpubs.org A validated method can separate and quantify potential impurities, such as starting materials, byproducts from the synthesis, or degradation products. The method's ability to provide structural information on unknown peaks is invaluable for impurity identification. nih.govresearchgate.net

Table 2: Representative LC-MS/MS Method Parameters for Sulfonamide Analysis

This table provides an example of typical instrumental conditions for analyzing sulfonamide compounds.

| Parameter | Condition |

| LC System | UHPLC (Ultra-High Performance Liquid Chromatography) |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | Gradient elution from 10% to 90% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| MS Detector | Triple Quadrupole or Orbitrap Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Full scan for characterization |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful hyphenated technique, generally applied to volatile and thermally stable compounds. europeanpharmaceuticalreview.comnews-medical.net While many sulfonamides have low volatility, they can often be analyzed by GC-MS after a chemical derivatization step to increase their volatility and thermal stability. nih.gov

Characterization: Derivatization, for instance with diazomethane (B1218177) followed by pentafluoropropionic acid anhydride, can make the sulfonamide amenable to GC separation. nih.gov The separated compound is then ionized and fragmented in the mass spectrometer. The resulting mass spectrum, with its unique fragmentation pattern, serves as a chemical fingerprint that can be compared against spectral libraries for identification.

Purity Assessment: GC-MS is particularly well-suited for identifying volatile or semi-volatile impurities that may not be easily detected by LC-MS. europeanpharmaceuticalreview.com This includes residual solvents from the synthesis process or volatile byproducts. The high resolution of capillary GC columns allows for the separation of closely related impurities.

Table 3: Illustrative GC-MS Method Parameters for Derivatized Sulfonamide Analysis

This table outlines potential conditions for a GC-MS analysis of a derivatized sulfonamide.

| Parameter | Condition |

| GC System | Gas Chromatograph with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 min |

| MS Detector | Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Full Scan (m/z 50-500) |

| Derivatization Agent | Diazomethane followed by Pentafluoropropionic Acid Anhydride |

Other hyphenated techniques like Capillary Electrophoresis-Mass Spectrometry (CE-MS) also offer high separation efficiency and can be applied to the analysis of sulfonamides, providing an alternative and often complementary approach to LC-MS and GC-MS. grupobiomaster.com The choice of technique depends on the specific analytical challenge, including the properties of the compound and the nature of the potential impurities.

Design, Synthesis, and Chemical Exploration of Derivatives and Analogues of 1 3 Chlorophenyl N Methylmethanesulfonamide

Systematic Modification of the Aryl Moiety

The 3-chlorophenyl group is a critical component of the molecule, and its modification can significantly impact molecular interactions. Key strategies for its alteration include varying the halogen substituent, changing the substitution pattern on the aromatic ring, and replacing the phenyl ring with heteroaromatic systems.

The nature of the halogen substituent on the phenyl ring can influence the electronic properties and lipophilicity of the compound. Synthetic strategies to introduce different halogens typically involve the coupling of methanesulfonamide (B31651) with various halo-substituted aryl bromides or chlorides. Palladium-catalyzed cross-coupling reactions are a common and effective method for this transformation. acs.org For instance, the coupling of methanesulfonamide with different halophenyl bromides can yield a range of halogenated analogues.

Table 1: Examples of Halogenated N-Aryl Methanesulfonamide Synthesis via Copper-Catalyzed Cross-Coupling

This table is based on data for the synthesis of N-aryl methanesulfonamides and serves as an illustrative example for the synthesis of halogenated derivatives.

| Aryl Bromide | Halogen Substituent | Position | Yield (%) |

|---|---|---|---|

| 1-Bromo-2-fluorobenzene | Fluoro | ortho | Low |

| 1-Bromo-3-fluorobenzene | Fluoro | meta | 75 |

| 1-Bromo-4-fluorobenzene | Fluoro | para | 78 |

| 1-Bromo-3-chlorobenzene | Chloro | meta | 72 |

Data adapted from a study on copper-catalyzed N-arylation of methanesulfonamide. nie.edu.sg

The position of the chloro substituent on the phenyl ring (ortho, meta, or para) can significantly affect the molecule's conformation and its intermolecular interactions in the solid state. The synthesis of these positional isomers can be achieved by using the corresponding ortho-, meta-, or para-chloroaniline as a starting material, followed by reaction with methanesulfonyl chloride.

While specific studies on the positional isomers of 1-(chlorophenyl)-N-methylmethanesulfonamide are not detailed in the available literature, research on the closely related N-(chlorophenyl)-2-phthalimidoethanesulfonamide derivatives demonstrates the impact of isomerism. In this series, the ortho, meta, and para-chloro isomers were synthesized and their crystal structures were determined, revealing different space groups and hydrogen-bonding interactions for each isomer. This highlights how altering the substituent position can lead to distinct three-dimensional arrangements.

For example, the synthesis of N-methyl benzenemethane sulfonamide substituted with carbazole (B46965) and pyrazole (B372694) rings has been reported, demonstrating the feasibility of incorporating complex heterocyclic systems. nih.gov This approach allows for the creation of a wide array of derivatives with diverse electronic and steric properties. The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives further illustrates the successful incorporation of heteroaryl moieties into related amide structures. mdpi.com

Alterations of the Alkyl Chain and N-Substitution

Modifications to the N-methyl group of the sulfonamide can influence its steric profile and hydrogen-bonding capacity. These changes can be explored through homologation, branching, or replacement with different alkyl or aryl groups.

In the parent compound, the "alkyl linker" is the methyl group directly attached to the sulfonamide nitrogen. Homologation would involve replacing the N-methyl group with larger alkyl chains, such as N-ethyl or N-propyl. Branching would involve the introduction of groups like N-isopropyl or N-tert-butyl. These modifications can be achieved by reacting 1-(3-chlorophenyl)methanesulfonamide with the appropriate alkyl halides. Such alterations would primarily impact the steric environment around the sulfonamide nitrogen.

The N-methyl group can be replaced with a variety of other substituents to probe the structure-activity relationships further.

N-Alkyl Substitution: A range of N-alkyl derivatives can be synthesized from the parent N-desmethyl sulfonamide. For instance, a series of N-alkylphenyl-3,5-dinitrobenzamide analogs were synthesized to explore their biological activity, showcasing the chemical tractability of modifying the N-alkyl substituent. rsc.org

N-Aryl Substitution: The synthesis of N-aryl derivatives can be achieved through methods like the Buchwald-Hartwig cross-coupling reaction, where an aryl halide is coupled with the N-desmethyl sulfonamide. nih.gov Studies on the synthesis of N-aryl substituted p-toluenesulfonamides have demonstrated the versatility of this approach in creating a library of compounds with diverse aryl substituents on the nitrogen atom. nih.gov Furthermore, the synthesis of N4-(substituted phenyl)-9H-pyrimido[4,5-b]indole-2,4-diamines included both N-methyl and N-desmethyl analogues, indicating that variations at this position are a common strategy in medicinal chemistry. nih.gov

Table 2: Illustrative Examples of N-Substitution on a Phenylsulfonamide Core

This table provides conceptual examples of possible N-substitutions based on general synthetic methodologies.

| N-Substituent | General Synthetic Approach | Potential Impact |

|---|---|---|

| Ethyl | Alkylation of N-desmethyl precursor with ethyl iodide | Increased lipophilicity and steric bulk |

| Propyl | Alkylation of N-desmethyl precursor with propyl bromide | Further increase in lipophilicity |

| Phenyl | Buchwald-Hartwig amination with bromobenzene | Introduction of aromatic interactions |

Modifications at the Sulfonyl Group

The sulfonyl group of 1-(3-chlorophenyl)-N-methylmethanesulfonamide is a critical pharmacophore that governs its chemical properties and biological interactions. Modifications to this group can profoundly influence the molecule's reactivity, stability, and interaction with biological targets. Research in this area has primarily focused on two main strategies: the isosteric replacement of the sulfonyl oxygen atoms and the introduction of additional functionalities to the sulfur atom.

Isosteric Replacements of Sulfonyl Oxygen Atoms

Isosteric replacement is a widely utilized strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound while retaining its core biological activity. cambridgemedchemconsulting.com In the context of the sulfonyl group of this compound, the replacement of one or both oxygen atoms with other atoms or groups can lead to significant changes in polarity, hydrogen bonding capacity, and metabolic stability.

The rationale behind such replacements is often to improve pharmacokinetic properties or to explore novel binding interactions. For instance, reducing the number of hydrogen bond acceptors (the sulfonyl oxygens) can sometimes lead to improved membrane permeability.

| Original Group | Isosteric Replacement | Potential Impact on Properties |

| Sulfonyl (-SO2-) | Sulfoximine (-S(O)N-) | Introduction of chirality, altered electronics and sterics |

| Sulfonyl (-SO2-) | Sulfonimidoyl (-S(NR)2-) | Significant change in geometry and hydrogen bonding |

Introduction of Additional Functionalities

Introducing additional functionalities at the sulfonyl group offers a pathway to create derivatives with novel properties. This can be achieved through various synthetic methodologies that allow for the late-stage functionalization of the sulfonamide core. acs.org A key approach involves the generation of sulfonyl radical intermediates, which can then participate in a range of chemical transformations. acs.org

For example, photocatalytic methods can be employed to activate the sulfonamide, enabling the addition of various alkene fragments. acs.org This strategy allows for the introduction of diverse substituents at the sulfur atom, expanding the chemical space around the this compound core. The ability to append different functional groups, such as alkyl, aryl, or heterocyclic moieties, can be used to probe for new interactions with biological targets or to fine-tune the molecule's physicochemical properties.

The introduction of these functionalities can lead to derivatives with altered solubility, lipophilicity, and metabolic stability. These modifications are crucial for optimizing the druglike properties of the parent compound.

Structure-Reactivity Relationship Studies within a Series of Analogues

The core structure can be divided into three main components for the purpose of SRR analysis: the 3-chlorophenyl ring, the N-methylmethanesulfonamide side chain, and the sulfonyl group itself.

The N-methylmethanesulfonamide Side Chain: The N-methyl group plays a role in the molecule's lipophilicity and can influence its binding to target proteins through steric interactions. Replacement of the methyl group with other alkyl or aryl substituents can significantly alter these properties.

The Sulfonyl Group: As discussed in the previous section, modifications to the sulfonyl group have a profound impact on the molecule's reactivity and interactions. The rigidity and tetrahedral geometry of the sulfonamide group are key features that contribute to its role as a pharmacophore. wikipedia.org

A hypothetical SRR study for a series of analogues might involve synthesizing compounds with variations at these three positions and evaluating their chemical reactivity (e.g., pKa, stability) and biological activity against a specific target.

| Compound | Modification | Observed Effect on Reactivity/Activity (Hypothetical) |

| Parent | This compound | Baseline |

| Analogue 1 | 1-(4-chlorophenyl)-N-methylmethanesulfonamide | Altered electronic distribution, potential change in binding affinity |

| Analogue 2 | 1-(3-chlorophenyl)-N-ethylmethanesulfonamide | Increased lipophilicity, potential steric hindrance at binding site |

| Analogue 3 | 1-(3-chlorophenyl)-N-methyl-C-fluoromethanesulfonamide | Increased acidity of adjacent protons, potential for altered metabolic stability |

By systematically analyzing these relationships, researchers can develop a deeper understanding of the chemical and biological properties of this class of compounds and design new analogues with improved characteristics.

Advanced Synthetic Applications and Method Development Utilizing 1 3 Chlorophenyl N Methylmethanesulfonamide As a Precursor or Reagent

Role in Complex Molecule Synthesis

The structural framework of 1-(3-chlorophenyl)-N-methylmethanesulfonamide makes it a potentially valuable precursor in the synthesis of complex molecules, particularly those of pharmaceutical interest. The 3-chlorophenyl group can participate in various cross-coupling reactions, while the sulfonamide moiety can act as a directing group or be transformed into other functionalities.

The N-aryl sulfonamide motif is a key component in numerous biologically active compounds. The synthesis of such molecules often involves the coupling of an aryl halide with a sulfonamide. For instance, copper-catalyzed N-arylation of sulfonamides with (hetero)aryl chlorides and bromides has been demonstrated as a powerful method for forging the crucial C-N bond. In these reactions, a compound like this compound could theoretically be synthesized or utilized as a building block. The presence of the chloro-substituent on the phenyl ring opens avenues for further functionalization through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, allowing for the construction of more elaborate molecular architectures.

Furthermore, the sulfonamide group itself can be a precursor to other functional groups. For example, certain sulfonamides can be converted into sulfonyl radical intermediates via photocatalytic methods. These radicals can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, providing a pathway to complex structures that might be otherwise difficult to access.

Table 1: Potential Cross-Coupling Reactions Involving the 3-Chlorophenyl Moiety

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product Moiety |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | Biphenyl derivative |

| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand / Base | Styrenyl derivative |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Ligand / Base | Diaryl amine derivative |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Aryl alkyne derivative |

Use as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to generate complex products, minimizing waste and operational steps. The sulfonamide group can participate in MCRs, acting as a key component to introduce the sulfonyl functionality into the final product.

While specific examples utilizing this compound in MCRs are scarce, the general reactivity of sulfonamides in such reactions is documented. For instance, isocyanide-based MCRs have been employed for the synthesis of bifunctional sulfonamide-amide compounds. In a three-component reaction, a zwitterion generated from a dialkyl acetylenedicarboxylate (B1228247) and an isocyanide can react with a sulfonamide to yield ketenimine sulfonamide derivatives. The N-H bond of a secondary sulfonamide like this compound could potentially participate in similar transformations.

The development of novel MCRs is an active area of research, and the unique electronic and steric properties imparted by the 3-chlorophenyl and N-methyl groups could lead to interesting reactivity and selectivity in newly devised MCRs.

Table 2: Hypothetical Multi-Component Reaction Involving a Sulfonamide

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 (Sulfonamide) | Potential Product Class |

| Ugi-type | Aldehyde/Ketone | Amine | Isocyanide | α-Acylamino carboxamide with sulfonamide side chain |

| Passerini-type | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | α-Acyloxy carboxamide with sulfonamide side chain |

| Biginelli-type | Aldehyde | β-Ketoester | Urea/Thiourea (modified with sulfonamide) | Dihydropyrimidinone with sulfonamide substituent |

Application in Stereoselective Synthesis

Chiral sulfonamides are widely used as auxiliaries and ligands in stereoselective synthesis. The sulfonamide nitrogen can be part of a chiral ligand that coordinates to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction.

Although this compound is itself achiral, it could be a precursor to chiral derivatives. For example, functionalization of the aromatic ring or the methyl group could introduce a chiral center. More directly, related chiral sulfonamide-based ligands have been successfully employed in asymmetric catalysis. For instance, perillaldehyde-based aminodiol ligands have been used as chiral catalysts in the addition of diethylzinc (B1219324) to aldehydes, achieving high enantioselectivities. This demonstrates the potential of incorporating sulfonamide-containing structures into chiral ligand design.

Furthermore, enantiopure aryl-sulfinamides are important chiral auxiliaries for the asymmetric synthesis of amines and their derivatives, which can then be converted to N-heterocycles. This highlights the broader utility of sulfur-based functional groups in controlling stereochemistry.

Development of Novel Catalytic Systems Involving Sulfonamide Derivatives